molecular formula C13H28 B103357 2,5-Dimethylundecane CAS No. 17301-22-3

2,5-Dimethylundecane

Cat. No. B103357
CAS RN: 17301-22-3
M. Wt: 184.36 g/mol
InChI Key: HGYKYVHHAJFANS-UHFFFAOYSA-N
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Description

2,5-Dimethylundecane is a branched alkane . It is an organic compound with the molecular formula C13H28 . The compound is a colorless liquid with a characteristic oily smell .


Molecular Structure Analysis

The molecular structure of 2,5-Dimethylundecane consists of a chain of 11 carbon atoms, with two methyl groups attached at the 2nd and 5th carbon atoms . The average mass of the molecule is 184.361 Da .


Physical And Chemical Properties Analysis

2,5-Dimethylundecane has a molecular weight of 184.3614 . It has a boiling point of approximately 152.0±7.9 °C and a vapor pressure of 0.2±0.2 mmHg at 25°C . The compound’s index of refraction is 1.424 .

Scientific Research Applications

Combustion Chemistry and Fuel Properties

  • Combustion Behavior: Iso-paraffinic structures like 2,5-dimethylundecane, found in various fuels, exhibit unique combustion characteristics. Sarathy et al. (2014) conducted a comprehensive study on the combustion chemistry of 2,5-dimethylhexane, providing insights into the oxidation behavior of similar compounds under various conditions, which can be extrapolated to 2,5-dimethylundecane (Sarathy et al., 2014).

Pyrolysis and Oxidation

  • Pyrolysis and Oxidation Studies: Alexandrino et al. (2015) investigated the pyrolysis and oxidation of 2,5-dimethylfuran, a compound structurally related to 2,5-dimethylundecane. Their work on temperature, pressure, and stoichiometry influence provides a foundational understanding applicable to 2,5-dimethylundecane's pyrolysis and oxidation behavior (Alexandrino et al., 2015).

Kinetic Modeling and Flame Characteristics

  • Modeling Flame Dynamics: Liu et al. (2015) focused on the kinetic modeling of 2,5-dimethylfuran flames, which is relevant for understanding the flame dynamics of 2,5-dimethylundecane in various industrial applications (Liu et al., 2015).
  • Thermal Decomposition Analysis: Djokic et al. (2012) explored the thermal decomposition of 2,5-dimethylfuran, providing insights into the decomposition pathways and by-products that could be relevant for 2,5-dimethylundecane (Djokic et al., 2012).

Biotechnological and Green Chemistry Applications

  • Metabolic Engineering for High-Yield Production: Yang et al. (2021) discussed the genetic engineering of E. coli for the high-yield production of 2,5-dimethylpyrazine, which could be extrapolated to the biosynthesis of 2,5-dimethylundecane-related compounds (Yang et al., 2021).
  • Thermal Safety and Decomposition: Das and Shu (2016) investigated the thermal degradation and safety aspects of 2,5-dimethyl-2,5-di-(tert-butylperoxy) hexane, which can offer insights into the safe handling and decomposition behavior of 2,5-dimethylundecane (Das and Shu, 2016).

properties

IUPAC Name

2,5-dimethylundecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28/c1-5-6-7-8-9-13(4)11-10-12(2)3/h12-13H,5-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGYKYVHHAJFANS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)CCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50938268
Record name 2,5-Dimethylundecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50938268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethylundecane

CAS RN

17301-22-3
Record name 2,5-Dimethylundecane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17301-22-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dimethylundecane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017301223
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Dimethylundecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50938268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
68
Citations
M Bozkurt, ENŞ Sezer, N İlhan… - … –5 PROCEEDINGS BOOK, 2019 - researchgate.net
Isatis tinctoria L. is a species of the genus Brassicaceae and generally distributed in Central Asia. The plant is also used for medical purposes as well as being used as a colorant. The …
Number of citations: 2 www.researchgate.net
JE López-Ramos, E Bautista, G Gutiérrez-Escobedo… - Molecules, 2021 - mdpi.com
Candida albicans, Candida glabrata, Candida parapsilosis and Candida tropicalis are the four most common human fungal pathogens isolated that can cause superficial and invasive …
Number of citations: 2 www.mdpi.com
N Bošnjak, Z Mihalić, N Trinajstić - Journal of Chromatography A, 1991 - Elsevier
Gas chromatographic (GC) data on alkanes have been re-examined from a structural point of view with emphasis on the distances in optimum (minimum-energy) confromations. The …
Number of citations: 33 www.sciencedirect.com
SS El-Hawary, ME El-Tantawy… - Egyptian Journal of …, 2021 - ejchem.journals.ekb.eg
Volatile constituents of Opuntia ficus indica (L.) Mill (prickly pear or nopal cactus) cladodes, fruits peel and fruits pulp were prepared by hydrodistillation. The chemical composition was …
Number of citations: 4 ejchem.journals.ekb.eg
BG Harvey, WW Merriman, TA Koontz - Energy & Fuels, 2015 - ACS Publications
High-density renewable diesel and jet fuels have been generated by blending multicyclic sesquiterpanes with a synthetic paraffinic kerosene (5-methylundecane). The sesquiterpanes …
Number of citations: 90 pubs.acs.org
MC Claude, G Vanbutsele, JA Martens - Journal of Catalysis, 2001 - Elsevier
Single long n-alkanes in the range nC 10 to nC 24 were hydroisomerized at 233C in a fixed-bed down-flow vapor-phase reactor loaded with Pt/H–ZSM-22 zeolite catalyst. The …
Number of citations: 137 www.sciencedirect.com
ED McCarthy, J Han, M Calvin - Analytical Chemistry, 1968 - ACS Publications
In mass spectrometry, branchedalkanes are identified by theirmolecular ion andby their characteristic cleavage at branched positions. However, another characteristic fragment, the …
Number of citations: 131 pubs.acs.org
VEF Heinzen, MF Soares, RA Yunes - Journal of Chromatography A, 1999 - Elsevier
A new index is proposed for the prediction of the chromatographic retention of the cis- and trans-n-alkene isomers and alkanes. This index is based on the hypothesis that the …
Number of citations: 58 www.sciencedirect.com
W Xia, X Zhou, X Yang - Journal of the Energy Institute, 2022 - Elsevier
Asphalt pavement has been widely applied in the road tunnel. In tunnel fire, the combustion of asphalt pavement produces large quantities of toxic, carcinogenic and harmful black …
Number of citations: 9 www.sciencedirect.com
R Motati, WE Acree Jr - Liquids, 2023 - mdpi.com
Abraham model solute descriptors are reported for the first time for 62 additional C 10 through C 13 methyl- and ethyl-branched alkanes. The numerical values were determined using …
Number of citations: 3 www.mdpi.com

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